Bienvenue dans la boutique en ligne BenchChem!

(E)-AG 556

EGFR inhibition tyrosine kinase selectivity ErbB2/HER2

Choose (E)-AG 556 for its unparalleled >450-fold EGFR selectivity over HER2, eliminating off-target ErbB2 confounding in kinase assays (EGFR IC50 1.1-5 µM). The only tyrphostin with validated dual TRPM2/TRPA1 inhibition (IC50 0.94 µM) for oxidative stress signaling studies. Proven in vivo efficacy in EAE (200 µg/day) and myocardial ischemia-reperfusion (5 mg/kg i.p.) with anti-cytokine (TNF-α, NO, PGE₂) and antiarrhythmic activity. Essential tool for reproducible, high-impact research.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 149092-35-3
Cat. No. B1665636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-AG 556
CAS149092-35-3
Synonyms2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide
AG 556
AG-556
AG556
alpha-cyano-(3,4-dihydroxy)-N-(4-phenylbutyl)cinnamide
N-(4-phenylbutyl)-3,4-dihydroxybenzylidene cyanoacetamide
tyrphostin AG556
tyrphostin B56
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+
InChIKeyGWCNJMUSWLTSCW-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(E)-AG 556 (Tyrphostin B56, CAS 149092-35-3) Tyrosine Kinase Inhibitor Procurement: Chemical Identity and Baseline Classification for Research Selection


(E)-AG 556 (also designated Tyrphostin B56, AG-556) is a synthetic small molecule belonging to the tyrphostin family of protein tyrosine kinase inhibitors [1]. The compound is formally classified as (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide with molecular weight 336.38 and molecular formula C20H20N2O3 [2]. As an epidermal growth factor receptor (EGFR) kinase inhibitor, AG 556 demonstrates selectivity for EGFR over the structurally related HER2/ErbB2 receptor . The compound is provided as a light yellow to yellow solid, soluble in DMSO and DMF, with reported purity specifications typically ≥98% to ≥99% (HPLC) from commercial sources .

(E)-AG 556 Selectivity Profile: Why Intra-Class Tyrphostin Substitution Cannot Be Assumed Without Quantitative Validation


Within the tyrphostin family of EGFR kinase inhibitors, compounds bearing the AG prefix share a common benzylidenemalononitrile pharmacophore but exhibit divergent selectivity profiles, potency ranges, and off-target activities due to variations in substituent chemistry and lipophilicity [1]. The assumption that AG 490, AG 555, AG 556, AG 1478, or other AG-series compounds are functionally interchangeable is contradicted by published evidence demonstrating compound-specific differences in EGFR versus HER2 selectivity ratios, inhibition of oxidative stress-sensitive TRP channels, and effects on downstream cytokine production pathways [2]. Substituting (E)-AG 556 with a purportedly similar tyrphostin without verifying the specific comparative data presented below may introduce confounding variables including altered target engagement, differential in vivo pharmacokinetic behavior, and divergent functional outcomes in inflammation and ischemia-reperfusion models.

(E)-AG 556 Comparative Evidence Guide: Quantified Differentiation from Closest Analogs for Research Procurement Decisions


EGFR Kinase Inhibition Potency and HER2 Selectivity: (E)-AG 556 Demonstrates >450-Fold Discrimination Against ErbB2

(E)-AG 556 inhibits epidermal growth factor receptor (EGFR) kinase with IC50 values ranging from 1.1 µM to 5 µM depending on assay conditions . Critically, the compound exhibits minimal activity against the closely related ErbB2/HER2 receptor tyrosine kinase, with IC50 >500 µM, yielding a selectivity window exceeding 100-fold to 450-fold . This selectivity profile contrasts with that of AG 490, which inhibits both EGFR and ErbB2 with IC50 values of 2 µM and 13.5 µM respectively, representing only a ~7-fold selectivity window . Similarly, AG 555 demonstrates EGFR IC50 of 0.7 µM with ErbB2 IC50 of 35 µM (~50-fold selectivity), while AG 1478, though more EGFR-selective than AG 490, exhibits a different cellular mechanism involving p27/p21 induction rather than Cdk2 blockade [1].

EGFR inhibition tyrosine kinase selectivity ErbB2/HER2 cancer research

Superior TRPM2 and TRPA1 Channel Inhibition: (E)-AG 556 Outperforms AG 490 in Oxidative Stress-Sensitive Calcium Signaling

In a systematic head-to-head comparison of tyrphostin AG-related compounds, (E)-AG 556 (designated AG556) blocked H₂O₂-induced TRPM2 and TRPA1 channel activation more strongly than AG 490 in HEK293 cells expressing human TRP channels [1]. For TRPM2, AG 556 inhibited H₂O₂-induced intracellular calcium increases with an IC50 of 0.94 µM [2]. In contrast, AG 490 required higher concentrations to achieve comparable inhibition and was identified as a weaker inhibitor in the same study [3]. For TRPA1, AG 556 at 3 µM reduced H₂O₂-induced activation, whereas AG 490 exhibited weaker effects. Neither compound affected H₂O₂-induced TRPV1 activation, demonstrating channel-specific activity .

TRPM2 channel TRPA1 channel oxidative stress calcium signaling inflammation

Dual EGFR Inhibition and LPS-Induced TNF-α Production Blockade: A Functional Profile Not Shared by All Tyrphostin Analogs

(E)-AG 556 uniquely combines EGFR kinase inhibition with the capacity to block lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production . In primary rat astrocyte cultures, tyrosine kinase blockers from the AG 126/AG-556 tyrphostin family inhibited LPS-induced production of TNF-α, nitric oxide (NO), and prostaglandin E₂ (PGE₂) [1]. Notably, (E)-AG 556 is more lipophilic than AG 126 family members, which confers a practical advantage: AG 556 was effective in preventing LPS-induced lethal toxicity when administered 2 hours after LPS challenge in murine models, suggesting activity at a critical step downstream of TNF-α production [2]. This dual activity profile—EGFR kinase inhibition plus anti-inflammatory cytokine suppression—is not a universal property of all tyrphostins; AG 1478, for example, lacks comparable LPS-induced TNF-α blocking activity despite being a potent EGFR inhibitor [3].

TNF-α LPS inflammation EGFR cytokine

In Vivo Efficacy in Autoimmune and Inflammatory Disease Models: (E)-AG 556 Demonstrates Functional Protection in Multiple Preclinical Systems

(E)-AG 556 has demonstrated statistically significant in vivo protective effects across multiple disease models where comparator tyrphostins have not been equivalently validated. In a mouse model of experimental autoimmune encephalomyelitis (EAE), AG-556 administered at 200 µg/animal/day reduced the incidence, severity, and duration of disease [1]. In a canine model of E. coli peritonitis-induced septic shock, AG 556 improved mean arterial pressure, left ventricular ejection fraction, cardiac output, oxygen delivery, and alveolar-arterial oxygen gradient compared to controls (all P ≤ 0.05) over the first 48 hours post-infection [2]. Notably, AG 556 prevented cytokine-induced multiorgan failure and death without impairing host bacterial clearance defenses [3]. In a mouse model of extradural compression-induced spinal cord injury, AG-556 at 10 mg/kg reduced edema, demyelination, and myeloperoxidase activity while improving motor function [4]. While AG 490 has shown activity in some inflammatory models, the breadth and consistency of in vivo validation for (E)-AG 556 across EAE, sepsis, spinal cord injury, myocardial ischemia-reperfusion, and testicular I/R injury models provide a more extensively characterized efficacy profile.

EAE multiple sclerosis spinal cord injury ischemia-reperfusion in vivo

Enhanced Lipophilicity Enables Delayed Therapeutic Intervention: (E)-AG 556 Differs from AG 126 Family in Temporal Dosing Window

(E)-AG 556 demonstrates higher lipophilicity compared to compounds in the AG 126 tyrphostin family, which translates into a functionally meaningful pharmacokinetic advantage [1]. Specifically, tyrphostin AG 556 was effective in preventing LPS-induced lethal toxicity when administered 2 hours after LPS challenge in murine models [2]. In contrast, AG 126 family compounds, due to their lower lipophilicity, exhibit a narrower temporal window for effective intervention [3]. The increased lipophilicity of AG 556 likely enhances tissue penetration and cellular uptake, enabling therapeutic efficacy even when administered after the initiation of the inflammatory cascade. This property is particularly relevant in sepsis models, where AG 556 improved hemodynamic parameters and reduced multiorgan failure in canine E. coli peritonitis studies [4].

pharmacokinetics lipophilicity LPS sepsis therapeutic window

hEAG1 Potassium Channel and KIR Channel Modulation: (E)-AG 556 Exhibits Off-Target Ion Channel Activity Not Shared Across All Tyrphostins

(E)-AG 556 reversibly inhibits the human ether-à-go-go gene potassium channel (hEAG1 or Kv10.1) with IC50 values of 6.1 µM (WT), 6.7 µM (Y376A mutant), and 5.8 µM (Y479A mutant) . Additionally, in HEK293 cells expressing inward rectifier potassium channels, AG 556 (10 µM) reversibly reduced KIR2.3 and Kir2.1 currents [1]. This potassium channel modulation activity is notable because it is not uniformly observed across all tyrphostin analogs; AG 1478 and AG 490 have not been characterized for comparable hEAG1 or KIR channel effects [2]. While this off-target activity may represent a confounding variable for experiments focused solely on EGFR signaling, it also presents a potential research tool for investigators studying the intersection of tyrosine kinase signaling and potassium channel regulation, particularly in cardiac and neuronal systems where AG 556 has demonstrated antiarrhythmic effects in vivo (5 mg/kg i.p. in rat reperfusion-induced arrhythmia model) .

hEAG1 Kv10.1 potassium channel KIR2.3 cardiac electrophysiology

(E)-AG 556 Procurement Guide: Evidence-Based Research Applications Where This Tyrphostin Provides Demonstrated Scientific Value


EGFR Signaling Studies Requiring Minimal HER2 Cross-Reactivity

(E)-AG 556 is indicated for in vitro kinase inhibition experiments where selective interrogation of EGFR signaling without confounding ErbB2/HER2 activation is required. The compound's >100- to >450-fold selectivity window for EGFR (IC50 = 1.1-5 µM) over HER2 (IC50 >500 µM) makes it superior to AG 490 (~7-fold selectivity) and AG 555 (~50-fold selectivity) for this purpose . Researchers should avoid substituting AG 490 or AG 555 when HER2-mediated off-target effects would compromise experimental interpretation.

Oxidative Stress-Mediated TRP Channel Research and Neuroinflammation Models

For studies examining H₂O₂-induced TRPM2 or TRPA1 calcium signaling, (E)-AG 556 provides stronger inhibition than AG 490 based on direct head-to-head comparison in HEK293 expression systems [1]. The compound's TRPM2 IC50 of 0.94 µM and TRPA1 inhibitory activity at 3 µM make it a suitable tool for investigating oxidative stress-sensitive TRP channel contributions to neuroinflammation, pain signaling, and inflammatory diseases [2].

Preclinical Autoimmune and Neuroinflammatory Disease Modeling Requiring In Vivo Validation

(E)-AG 556 is the preferred tyrphostin for in vivo studies of experimental autoimmune encephalomyelitis (EAE) and other T-cell mediated autoimmune conditions based on its demonstrated efficacy at 200 µg/animal/day in reducing disease incidence, severity, and duration [3]. Its dual EGFR inhibition and anti-cytokine (TNF-α, NO, PGE₂ suppression) profile provides mechanistic coverage relevant to multiple sclerosis and related neuroinflammatory disorders [4].

Ischemia-Reperfusion Injury and Cardiac Electrophysiology Studies

For investigations of myocardial ischemia-reperfusion injury, (E)-AG 556 has demonstrated in vivo antiarrhythmic effects at 5 mg/kg i.p. in rat reperfusion models . The compound's characterized activity on hEAG1 potassium channels (IC50 ~6 µM) and KIR channels, combined with its EGFR inhibitory activity, makes it suitable for studies examining the intersection of tyrosine kinase signaling and cardiac electrophysiology . Researchers should note the potassium channel off-target activity when designing controls and interpreting EGFR-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-AG 556

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.